
2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as a pharmacological agent.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Phenyl-N-(pyridin-4-yl)chinazolin-4-amin beinhaltet typischerweise die nucleophile Substitutionsreaktion von Chinazolin-Derivaten mit Arylaminen. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Phenylchinazolin-4-amin mit Pyridin-4-ylamin unter kontrollierten Bedingungen . Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Dimethylformamid, und eines Katalysators, wie z. B. Palladium auf Kohlenstoff, durchgeführt, um die Kupplungsreaktion zu erleichtern .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Synthese-Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Phenyl-N-(pyridin-4-yl)chinazolin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.
Substitution: Arylamine, Alkylhalogenide, Dimethylformamid.
Hauptprodukte, die gebildet werden:
- Chinazolin-N-oxide (Oxidation)
- Reduzierte Chinazolin-Derivate (Reduktion)
- Substituierte Chinazolin-Derivate (Substitution)
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
Research has demonstrated that 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine exhibits potent cytotoxicity against several cancer cell lines, including:
- Ovarian cancer (1A9)
- Lung carcinoma (A-549)
- Breast cancer (MCF-7)
- Glioblastoma (U-87-MG)
In studies, certain derivatives showed strong selective effects on ovarian cancer cells, indicating their potential as targeted therapies .
Breast Cancer Resistance Protein
Recent studies have shown that derivatives of quinazolinamine can inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are known to contribute to multidrug resistance in cancer treatment. This inhibition can enhance the efficacy of existing chemotherapeutics by preventing the efflux of drugs from cancer cells .
Antiplatelet Activity
The compound has also been investigated for its antiplatelet properties. Certain derivatives have demonstrated the ability to inhibit platelet aggregation, suggesting potential applications in treating cardiovascular diseases where platelet aggregation is a concern . This activity is particularly relevant in developing therapies for conditions such as thrombosis.
Kv Inhibition
Another area of research focuses on the compound's ability to inhibit ion channels, specifically Kv 1.5 channels. This action is crucial in managing cardiac arrhythmias, particularly atrial fibrillation. Compounds derived from quinazolinamines have shown robust efficacy in preclinical models, indicating their potential as antiarrhythmic agents .
Synthetic Routes
The synthesis of this compound typically involves reactions between various anilines and quinazoline derivatives under controlled conditions to yield products with specific substituents that enhance biological activity .
Structure-Activity Relationship
The structure of the compound plays a critical role in its biological activity. Modifications at specific positions on the quinazoline ring can significantly impact its potency against different targets, including cancer cell lines and drug resistance proteins.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-phenylquinazolin-4-amine
- N-(pyridin-4-yl)quinazolin-4-amine
- 2-phenyl-N-(pyridin-2-yl)quinazolin-4-amine
Comparison: 2-phenyl-N-(pyridin-4-yl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . The presence of both phenyl and pyridinyl groups enhances its potential as a versatile pharmacophore .
Biologische Aktivität
2-Phenyl-N-(pyridin-4-yl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antibacterial, and antioxidant properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from quinazoline derivatives. The synthetic routes often utilize various coupling reactions to introduce the phenyl and pyridine groups, leading to the desired quinazoline structure. For example, a recent study described the synthesis of various quinazoline derivatives through cyclization reactions involving appropriate aryl-substituted precursors .
Anticancer Activity
This compound has been evaluated for its anticancer properties against several human cancer cell lines. The compound demonstrated notable activity against breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, related quinazoline derivatives showed IC50 values as low as 0.096 μM against epidermal growth factor receptor (EGFR), highlighting their potential as targeted cancer therapies .
Table 1: Anticancer Activity of Quinazoline Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF7 | 2.09 |
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | A549 | 0.096 |
Antibacterial Activity
The antibacterial activity of this compound has also been investigated. Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the pyridine moiety enhances the compound's ability to penetrate bacterial membranes, thereby increasing its antibacterial efficacy .
Table 2: Antibacterial Activity of Quinazoline Derivatives
Compound | Bacteria | Activity |
---|---|---|
This compound | Staphylococcus aureus | Inhibitory |
3-(arylidene-amino)-2-phenylquinazoline | Escherichia coli | Moderate |
Antioxidant Activity
Recent studies have also highlighted the antioxidant potential of quinazoline derivatives, including this compound. These compounds exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. The antioxidant activity was measured using DPPH assays, with results indicating strong scavenging abilities comparable to established antioxidants like butylated hydroxytoluene (BHT) .
Case Study 1: Anticancer Mechanism
In a preclinical study examining the mechanism of action of this compound in breast cancer cells, researchers found that the compound induces apoptosis through the activation of caspases and modulation of key signaling pathways such as PI3K/Akt and MAPK. This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death in cancer cells .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of quinazoline derivatives against multidrug-resistant strains of bacteria. The results indicated that 2-pheny-N-(pyridin-4-yl)quinazolin-4-amines were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents in treating resistant infections .
Eigenschaften
Molekularformel |
C19H14N4 |
---|---|
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2-phenyl-N-pyridin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H14N4/c1-2-6-14(7-3-1)18-22-17-9-5-4-8-16(17)19(23-18)21-15-10-12-20-13-11-15/h1-13H,(H,20,21,22,23) |
InChI-Schlüssel |
QGWNGFYEPGNYNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.